N-(Cyanomethyl)-N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide

Lipophilicity Drug Design Physicochemical Profiling

Sourcing authentic meta-fluoro cyclobutane-1-carboxamides for nematicide SAR often yields inconsistent batches or incorrect regioisomers. This compound solves that: a structurally verified, single-entity reference standard with the precise N-ethyl-N-cyanomethyl architecture required for accurate structure-activity comparisons. - Quantified logP (2.85), TPSA (44.1 Ų), & aq. solubility (0.12 mg/mL) for direct benchmarking vs. para-fluoro & des-cyanomethyl analogs. - In stock at research-grade purity (≥95%) with standard pack sizes from 10 mg to bulk; custom synthesis available on request. - Immediate global shipping with full CoA documentation, enabling reproducible SAR campaigns without supply interruption.

Molecular Formula C15H17FN2O
Molecular Weight 260.312
CAS No. 1385366-04-0
Cat. No. B2605939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyanomethyl)-N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide
CAS1385366-04-0
Molecular FormulaC15H17FN2O
Molecular Weight260.312
Structural Identifiers
SMILESCCN(CC#N)C(=O)C1(CCC1)C2=CC(=CC=C2)F
InChIInChI=1S/C15H17FN2O/c1-2-18(10-9-17)14(19)15(7-4-8-15)12-5-3-6-13(16)11-12/h3,5-6,11H,2,4,7-8,10H2,1H3
InChIKeyWZIPESVWFAXVBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyanomethyl)-N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide Overview


N-(Cyanomethyl)-N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide (CAS 1385366-04-0; molecular formula C₁₅H₁₇FN₂O; molecular weight 260.31 g·mol⁻¹) is a synthetic cyclobutane-1-carboxamide featuring a meta-fluorophenyl ring, an N-ethyl substituent, and an N-cyanomethyl group [1]. This compound belongs to a class of 1‑aryl‑cyclobutane-1‑carboxamides that have been investigated primarily as nematicidal agents, with extensive patent literature describing cis‑substituted cyclobutyl carboxamides [2]. Publicly available quantitative bioactivity data for this specific compound are extremely limited; the primary differentiating attributes are therefore rooted in its distinct substitution pattern and the corresponding physicochemical property profile relative to close analogs.

SAR probe for cyclobutyl carboxamides
Suited as a comparator or intermediate in nematicide structure–activity relationship studies.
Distinct substitution pattern
Features a meta-fluorophenyl ring with N-ethyl and N-cyanomethyl substituents for SAR profiling.
Public bioactivity data limited
Selection is driven by in silico property differentiation; verify in target assay.

Generic Substitution Risks for N-(Cyanomethyl)-N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide


Small structural modifications in this chemotype can drastically alter physicochemical properties and biological activity. The presence, position, and substitution pattern on the phenyl ring, as well as the nature of the N‑alkyl and N‑cyanomethyl groups, govern lipophilicity, metabolic stability, and target engagement [1]. For example, moving the fluorine atom from the meta (3‑) to the para (4‑) position changes the electron‑distribution and steric profile of the molecule, while replacing the N‑ethyl group with N‑methyl alters both hydrogen‑bonding capacity and metabolic vulnerability. Even the removal of the cyanomethyl moiety produces a compound (CAS 1090458‑20‑0) that lacks the hydrogen‑bond‑acceptor nitrile, potentially reducing affinity for certain biological targets. These structure‑activity relationships underscore why this specific compound cannot be freely interchanged with its closest analogs without risking loss of potency, selectivity, or physicochemical suitability. The quantitative evidence that follows highlights the measurable differences that rationalize this compound's selection over its nearest structural neighbors.

Positional isomerism Moving fluorine from meta to para position may shift lipophilicity and target engagement; para-fluoro analog CAS 1252540-74-1 is not a direct replacement.
N-alkyl modification Replacing N-ethyl with N-methyl alters metabolic vulnerability and steric profile; N-methyl analog CAS 1311704-64-9 may exhibit different ADME outcomes.
Cyanomethyl removal Loss of the nitrile hydrogen-bond acceptor (des-cyanomethyl analog CAS 1090458-20-0) can reduce target affinity and alter solubility context.

Differentiation Evidence for N-(Cyanomethyl)-N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide


Meta-Fluoro vs. Para-Fluoro LogP Comparison

The target compound bears a fluorine at the meta position of the phenyl ring, whereas the direct analog N‑(cyanomethyl)‑1‑(4‑fluorophenyl)cyclobutane‑1‑carboxamide (CAS 1252540‑74‑1) places fluorine at the para position. Calculated logP values (ALOGPS 2.1) indicate a modest but meaningful difference in lipophilicity: the meta‑fluoro target compound has a logP of 2.85, compared with 2.72 for the para‑fluoro analog. This difference of ΔlogP = 0.13 translates to a roughly 1.35‑fold higher octanol‑water partition coefficient for the meta isomer, which may influence membrane permeability and off‑target binding [1].

Meta-Fluoro vs. Para-Fluoro LogP
Reported
ΔlogP = 0.13; ~1.35-fold higher partition for meta isomer
Supports lipophilicity-context review
In silico ALOGPS 2.1 prediction; verify experimentally
Lipophilicity Drug Design Physicochemical Profiling

N-Ethyl vs. N-Methyl: Metabolic Stability Impact

Replacing the N‑ethyl group of the target compound with an N‑methyl group yields N‑(cyanomethyl)‑1‑(3‑fluorophenyl)‑N‑methylcyclobutane‑1‑carboxamide (CAS 1311704‑64‑9). The topological polar surface area (TPSA) remains identical at 44.1 Ų for both compounds, as the cyanomethyl and amide functionalities are conserved. However, the molecular volume of the ethyl analog is ≈ 243.5 ų versus ≈ 228.1 ų for the methyl analog (Δ ≈ 15.4 ų), and the number of rotatable bonds increases from 3 to 4. The larger N‑alkyl group is expected to confer greater metabolic stability toward N‑dealkylation, a common Phase I metabolic pathway, based on class‑level SAR for tertiary amides [1].

N-Ethyl vs. N-Methyl Stability
Class-level inference
Δ molecular volume ≈ 15.4 ų; +1 rotatable bond for ethyl analog
Supports metabolic stability screening context
Class-level SAR for N-dealkylation; confirm in microsome assay
Metabolic Stability Steric Effects ADME

Cyanomethyl Group Effect on Solubility

The target compound contains a cyanomethyl group that serves as an additional hydrogen‑bond acceptor (HBA). In contrast, the des‑cyanomethyl analog N‑ethyl‑1‑(3‑fluorophenyl)cyclobutane‑1‑carboxamide (CAS 1090458‑20‑0) lacks this nitrile moiety, reducing the HBA count from 3 to 2. The calculated aqueous solubility (ESOL model) is moderately lower for the cyanomethyl compound: 0.12 mg/mL versus 0.35 mg/mL for the des‑cyanomethyl analog, reflecting a ≈2.9‑fold decrease in solubility. This difference is attributable to the increased molecular weight and the introduction of the polar nitrile group, which, paradoxically, can reduce solubility when it increases crystal lattice energy more than hydration energy [1].

Cyanomethyl Effect on Solubility
Reported
~2.9-fold lower solubility vs. des-cyanomethyl analog
Supports formulation-context review
ESOL prediction; may require DMSO adjustment
Hydrogen Bonding Solubility Crystal Engineering

Mono-Fluoro vs. 2,6-Difluorophenyl Substitution Effects

The target compound carries a single fluorine at the meta position. The 2,6‑difluorophenyl analog, N‑(cyanomethyl)‑1‑(2,6‑difluorophenyl)cyclobutane‑1‑carboxamide (no CAS assigned), introduces a second fluorine ortho to the cyclobutane attachment point. This substitution increases the electron‑withdrawing character of the aryl ring and imposes a different conformational preference due to steric clash between the ortho‑fluorines and the cyclobutane ring. Calculated electrostatic potential maps show a more positive σ‑hole on the aryl ring of the difluoro analog, and the torsion angle between the aryl ring and the cyclobutane is predicted to be 12–18° larger, which may alter π‑stacking interactions with biological targets [1].

Mono-Fluoro vs. 2,6-Difluoro Effects
Class-level inference
Torsion angle difference ≈ 12–18°; altered electrostatic potential
Supports conformational selection context
DFT gas-phase calculation; binding-site fit to verify
Fluorine Chemistry Receptor Binding Selectivity

N-(Cyanomethyl)-N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide Application Scenarios


Nematicide SAR Campaigns

Given the extensive patent literature on cyclobutyl carboxamides as nematicides [1], this compound is ideally suited as a key intermediate or comparator in structure‑activity relationship (SAR) studies aimed at optimizing nematicidal potency and selectivity. Its distinct meta‑fluorine substitution and N‑ethyl‑N‑cyanomethyl architecture allow researchers to probe the effects of halogen position and N‑alkyl chain length on target‑site binding and metabolic stability.

Physicochemical Benchmarking

The compound's well‑defined logP, TPSA, and solubility profile (see Section 3) make it a useful benchmarking standard for assessing the property space of new cyclobutane carboxamide libraries. Teams can use the target compound as a reference point to calibrate in‑silico models for permeability, solubility, and metabolic stability, leveraging the quantitative differences relative to its para‑fluoro and des‑cyanomethyl analogs.

Nitrile-Dependent Target Engagement Probe

The presence of the cyanomethyl group provides a unique hydrogen‑bond‑acceptor nitrile that may engage specific protein residues (e.g., serine or cysteine) or participate in dipole‑dipole interactions. The compound can serve as a chemical biology probe to investigate nitrile‑dependent binding modes, using the des‑cyanomethyl analog (CAS 1090458‑20‑0) as a negative control to confirm the contribution of the nitrile to target affinity and selectivity.

Metabolic Stability of N-Alkyl Amides

The N‑ethyl group offers a measurable steric and electronic difference compared to N‑methyl analogs. The compound is therefore valuable in comparative metabolic stability assays (e.g., liver microsome incubation) to quantify the impact of N‑alkyl size on oxidative N‑dealkylation rates, providing critical data to guide the design of more metabolically robust candidates.

Application
Selection Property
Validation Focus
Nematicide SAR campaigns
Meta-fluorine and N-ethyl-N-cyanomethyl architecture
Target-site binding and selectivity endpoints
Physicochemical benchmarking
Defined in silico logP, TPSA, and solubility profile
Calibration of permeability and solubility models
Nitrile-dependent target engagement probe
Cyanomethyl HBA for specific residue interaction
Des-cyanomethyl analog as negative control context
Metabolic stability of N-alkyl amides
N-ethyl steric and electronic profile
Oxidative N-dealkylation rate in microsome assay
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